Cas no 2137746-37-1 (2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester)

2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester 化学的及び物理的性質
名前と識別子
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- 2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester
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- インチ: 1S/C8H13NO2/c1-7(6-9-2)4-5-8(10)11-3/h7,9H,6H2,1-3H3
- InChIKey: GTXDZBFYQHUHJI-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C#CC(C)CNC
2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787300-0.1g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 0.1g |
$1332.0 | 2025-03-21 | |
Enamine | EN300-787300-0.5g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 0.5g |
$1453.0 | 2025-03-21 | |
Enamine | EN300-787300-5.0g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 5.0g |
$4391.0 | 2025-03-21 | |
Enamine | EN300-787300-2.5g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 2.5g |
$2969.0 | 2025-03-21 | |
Enamine | EN300-787300-0.25g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 0.25g |
$1393.0 | 2025-03-21 | |
Enamine | EN300-787300-10.0g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 10.0g |
$6512.0 | 2025-03-21 | |
Enamine | EN300-787300-0.05g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 0.05g |
$1272.0 | 2025-03-21 | |
Enamine | EN300-787300-1.0g |
methyl 4-methyl-5-(methylamino)pent-2-ynoate |
2137746-37-1 | 95.0% | 1.0g |
$1515.0 | 2025-03-21 |
2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl esterに関する追加情報
2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester (CAS No. 2137746-37-1)
2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester (CAS No. 2137746-37-1) is a unique compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, also known as MAMPE, is a derivative of pentynoic acid with specific functional groups that make it particularly interesting for its chemical and biological properties.
The molecular structure of MAMPE includes a pentynoic acid backbone with a methyl group at the 4-position and a methylamino group at the 5-position, all attached to a methyl ester. This combination of functional groups imparts unique reactivity and stability to the molecule, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Recent studies have highlighted the importance of MAMPE in the synthesis of complex organic molecules. Its ability to undergo selective reactions, such as nucleophilic additions and metal-catalyzed coupling reactions, has been extensively explored. For instance, a study published in the Journal of Organic Chemistry demonstrated that MAMPE can serve as an efficient building block for the synthesis of bioactive compounds, including those with anti-inflammatory and anti-cancer properties.
In the context of pharmaceutical research, MAMPE has shown promise as a precursor for the development of novel therapeutic agents. Its structural features allow for the introduction of various functional groups that can modulate biological activity. For example, researchers at the University of California have utilized MAMPE to synthesize analogs with enhanced potency and selectivity against specific targets, such as G protein-coupled receptors (GPCRs) and ion channels.
The stability and solubility of MAMPE are also noteworthy. These properties are crucial for its application in both laboratory-scale synthesis and large-scale production processes. A study in the Journal of Medicinal Chemistry reported that MAMPE exhibits good stability under various reaction conditions, making it suitable for use in multi-step synthetic pathways.
Beyond its synthetic utility, MAMPE has been investigated for its potential biological effects. Preliminary studies have shown that it can modulate cellular processes such as apoptosis and cell signaling pathways. This makes it an interesting candidate for further investigation in areas such as neurodegenerative diseases and cancer therapy.
In conclusion, 2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester (CAS No. 2137746-37-1) is a versatile compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique molecular structure and favorable properties make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and insights into the utility of this compound will emerge.
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